molecular formula C14H10ClN5O B5435722 2-chloro-N-4-pyridinyl-4-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-4-pyridinyl-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5435722
M. Wt: 299.71 g/mol
InChI Key: QWYNCSYCWYRDDO-UHFFFAOYSA-N
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Description

2-chloro-N-4-pyridinyl-4-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as CTB, is a compound that has been extensively studied for its potential applications in scientific research. CTB belongs to the family of benzamides and is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of CTB involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to a decrease in the phosphorylation of downstream targets, which in turn affects cell growth, differentiation, and apoptosis. CTB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects
CTB has been shown to have a range of biochemical and physiological effects. In addition to its role as a CK2 inhibitor, CTB has also been shown to inhibit other kinases such as casein kinase 1 (CK1) and cyclin-dependent kinase 5 (CDK5). CTB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In terms of physiological effects, CTB has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of CTB for lab experiments is its potent inhibitory activity against CK2, making it a useful tool for studying the role of CK2 in various biological processes. CTB has also been shown to have a high degree of selectivity for CK2, making it less likely to affect other kinases or cellular processes. However, one of the limitations of CTB is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on CTB. One area of interest is its potential as a therapeutic agent for cancer. CTB has been shown to have potent anti-cancer effects both in vitro and in vivo, and further studies are needed to determine its efficacy in clinical trials. Another area of interest is its potential as a tool for studying the role of CK2 in various biological processes. CTB has already been used to study the role of CK2 in inflammation, and further studies are needed to determine its role in other processes such as cell differentiation and apoptosis. Overall, CTB is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of CTB involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing CTB is via a condensation reaction between 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid and 4-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using chromatography techniques to obtain pure CTB.

Scientific Research Applications

CTB has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role as a potent inhibitor of protein kinase CK2. CK2 is an enzyme that is overexpressed in many types of cancer and has been implicated in the regulation of cell growth, differentiation, and apoptosis. CTB has been shown to inhibit CK2 activity both in vitro and in vivo, making it a promising target for cancer therapy.

properties

IUPAC Name

2-chloro-N-pyridin-4-yl-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-13-7-11(20-8-17-18-9-20)1-2-12(13)14(21)19-10-3-5-16-6-4-10/h1-9H,(H,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYNCSYCWYRDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)Cl)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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